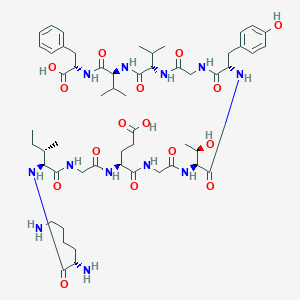
Cdc2 peptide (9-19)
Description
The Cdc2 peptide (9–19) is a short sequence derived from the cyclin-dependent kinase Cdc2, a critical regulator of cell cycle progression. This peptide has been extensively studied as a substrate for both kinases (e.g., Src family kinases) and phosphatases (e.g., SHP-1) due to its conserved phosphorylation sites and functional relevance in cellular signaling. Phosphorylation of Cdc2 peptide (9–19) by Src kinases modulates its interaction with downstream effectors, while dephosphorylation by SHP-1 regulates signal termination . Notably, phosphorylation of homologous sequences in other proteins, such as high mobility group I (HMG-I) chromatin proteins, alters DNA binding affinity by ~20-fold under physiological conditions, highlighting the broader functional implications of Cdc2-related phosphorylation events .
Properties
CAS No. |
142570-54-5 |
|---|---|
Molecular Formula |
C55H84N12O16 |
Molecular Weight |
1169.3 g/mol |
IUPAC Name |
(4S)-5-[[2-[[(2S,3R)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-4-[[2-[[(2S,3S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C55H84N12O16/c1-8-31(6)46(67-48(75)36(57)16-12-13-23-56)51(78)60-26-40(70)61-37(21-22-43(73)74)49(76)58-28-42(72)65-47(32(7)68)54(81)62-38(24-34-17-19-35(69)20-18-34)50(77)59-27-41(71)64-44(29(2)3)53(80)66-45(30(4)5)52(79)63-39(55(82)83)25-33-14-10-9-11-15-33/h9-11,14-15,17-20,29-32,36-39,44-47,68-69H,8,12-13,16,21-28,56-57H2,1-7H3,(H,58,76)(H,59,77)(H,60,78)(H,61,70)(H,62,81)(H,63,79)(H,64,71)(H,65,72)(H,66,80)(H,67,75)(H,73,74)(H,82,83)/t31-,32+,36-,37-,38-,39-,44-,45-,46-,47-/m0/s1 |
InChI Key |
OGAKEQRZFPXQHB-AKNXIJNZSA-N |
SMILES |
CCC(C)C(C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(C(C)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)C(CCCCN)N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)NC(=O)[C@H](CCCCN)N |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(C(C)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)C(CCCCN)N |
Other CAS No. |
142570-54-5 |
sequence |
KIGEGTYGVVF |
Synonyms |
CDC2 peptide (9-19) Lys-Ile-Gly-Glu-Gly-Thr-Tyr-Gly-Val-Val-Phe lysyl-isoleucyl-glycyl-glutamyl-glycyl-threonyl-tyrosyl-glycyl-valyl-valyl-phenylalanine |
Origin of Product |
United States |
Chemical Reactions Analysis
Structural Context of Cdc2 Peptide (9-19)
Cdc2 is a cyclin-dependent kinase (CDK) that requires binding to cyclin B for activation. The peptide (9-19) resides near the N-terminal region of the kinase domain. While this region is not directly part of the catalytic site, it may influence structural stability or interactions with regulatory proteins such as Wee1, Cdc25, or cyclins .
Key Chemical Reactions Involving Cdc2
Although direct studies on the (9-19) fragment are absent, broader Cdc2 interactions include:
Phosphorylation and Dephosphorylation
-
Inhibitory Phosphorylation : Wee1/Mik1 kinases phosphorylate Tyr-15 and Thr-14 residues on Cdc2, inactivating the kinase during S/G2 phases .
-
Activating Dephosphorylation : Cdc25 phosphatase removes inhibitory phosphates, enabling kinase activity at the G2/M transition .
Cyclin Binding
-
Cyclin B binding induces conformational changes in Cdc2, exposing the catalytic site. Residues near the (9-19) region may stabilize this interaction .
Interaction with Regulatory Proteins
The N-terminal region of Cdc2 interacts with:
Post-Translational Modifications (PTMs)
While PTMs on the (9-19) peptide are not explicitly documented, adjacent regions undergo:
-
Ubiquitination : Ste9/APC targets Cdc13 (cyclin B homolog in fission yeast) for degradation, indirectly regulating Cdc2 activity .
-
Phosphorylation : Feedback loops involving Cdc2 itself phosphorylate inhibitors (e.g., Rum1) to promote cell cycle progression .
Hypothetical Role of Residues 9–19
Based on structural homology with CDK2 :
-
Residues 9–19 may contribute to the N-terminal β-sheet, stabilizing the kinase domain.
-
Mutations in this region could disrupt kinase-substrate interactions or regulatory protein binding.
Comparison with Similar Compounds
Table 1: Kinetic Parameters for Src Substrates
| Peptide | Vmax/Km (μM⁻¹·min⁻¹) | Source |
|---|---|---|
| YEEI peptide | 7.76 | |
| Cdc2 peptide (9–19) | 6.24 | |
| p120ctn peptide | Not determined |
Dephosphorylation by SHP-1
Cdc2 peptide (9–19) is also a substrate for the phosphatase SHP-1, albeit with lower efficiency compared to the YEEI peptide. Fluorimetric assays revealed challenges in measuring its kinetic constants due to a high Km, suggesting weaker binding affinity to SHP-1 .
Table 2: Substrate Efficiency for SHP-1 Dephosphorylation
| Peptide | Relative Efficiency | Source |
|---|---|---|
| Optimal Src substrate | Highest | |
| YEEI peptide | High | |
| Cdc2 peptide (9–19) | Moderate |
Kinase Specificity of cdc2-Derived Peptides
The cdc2(6–20) peptide, a longer variant, is efficiently phosphorylated by Hck (a Src-family kinase) but shows negligible activity with CHK or CSK kinases. This underscores the importance of kinase-peptide compatibility (Table 3) .
Table 3: Kinase Specificity of cdc2-Derived Peptides
| Peptide | Kinase | Phosphorylation Efficiency | Source |
|---|---|---|---|
| cdc2(6–20) | Hck | High | |
| cdc2(6–20) | CHK/CSK | Low |
Homology with Yeast Cdc28 Peptide
The human Cdc2 peptide shares sequence homology with the yeast Cdc28 peptide near phosphorylation sites (e.g., Ser-39 in Cdc2 vs. Ser-46 in Cdc28). Both sequences are phosphorylated by casein kinase II (CKII), suggesting evolutionary conservation of kinase recognition motifs .
Key Research Findings and Discrepancies
- Assay Variability : Fluorimetric assays for SHP-1 activity on Cdc2 peptide (9–19) yielded unreliable data due to high Km values, contrasting with radiometric methods used for YEEI peptide analysis .
- Kinase Specificity : While Hck phosphorylates cdc2(6–20) efficiently, CHK and CSK show minimal activity, emphasizing the structural determinants of kinase-substrate interactions .
Functional Implications
Phosphorylation of Cdc2-related peptides regulates critical processes such as DNA binding (e.g., HMG-I proteins) and cell cycle progression. The ~20-fold reduction in DNA affinity upon phosphorylation demonstrates the peptide’s role in modulating chromatin dynamics .
Q & A
Q. What minimal data must be included in publications to enable replication of CDC2 peptide (9-19) studies?
- Methodological Answer : Provide raw data for key figures (e.g., dose-response curves, Western blot quantifications) in supplementary files. Detail peptide storage conditions, reconstitution protocols, and instrument calibration steps (e.g., HPLC column specifications). For animal studies, adhere to ARRIVE guidelines by reporting sample size calculations and randomization methods .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


